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O-propargyl-puromycine (OPP) -

O-propargyl-puromycine (OPP)

Catalog Number: EVT-13521982
CAS Number:
Molecular Formula: C24H29N7O5
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of O-propargyl-puromycin involves modifications to the puromycin structure to introduce an alkyne group. This modification allows for the incorporation of the compound into nascent polypeptides during translation. The synthesis can be achieved through various chemical pathways, often involving the coupling of appropriate precursors that contain the alkyne functionality with the puromycin backbone.

One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to facilitate the attachment of fluorescent or biotin tags for visualization and purification purposes . The reaction conditions typically require careful control of temperature and pH to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of O-propargyl-puromycin features a core puromycin structure with a terminal propargyl group. This alkyne moiety is crucial for its function as it allows for subsequent click chemistry reactions. The compound's structure can be represented as follows:

  • Chemical Name: 3'-[[(2S)-2-Amino-1-oxo-3-[4-(2-propyn-1-yloxy)phenyl]propyl]amino]-3'-deoxy-N,N-dimethyladenosine
  • Molecular Formula: C24H29N7O5
  • Molecular Weight: 495.54 g/mol
  • CAS Number: 1416561-90-4

The compound appears as an off-white to slightly grey crystalline solid and is soluble in DMSO and DMF .

Chemical Reactions Analysis

O-propargyl-puromycin undergoes several key chemical reactions that are integral to its function as a protein synthesis probe:

  1. Incorporation into Polypeptides: During translation, O-propargyl-puromycin enters the ribosomal acceptor site and gets incorporated into the growing polypeptide chain at the C-terminus, effectively terminating protein synthesis prematurely .
  2. Click Chemistry: The terminal alkyne group allows for copper(I)-catalyzed azide-alkyne cycloaddition with azide-conjugated fluorophores or biotin tags. This reaction results in covalent labeling of nascent proteins, enabling their visualization through fluorescence microscopy or purification via affinity methods .
  3. Proteasomal Degradation: Proteins labeled with O-propargyl-puromycin are subject to rapid turnover by the proteasome, facilitating studies on protein dynamics within cells .
Mechanism of Action

The mechanism of action of O-propargyl-puromycin revolves around its incorporation into nascent polypeptides during translation. Once incorporated, it acts as a chain terminator, halting further elongation. The resulting truncated proteins carry a terminal alkyne group that can be detected through click chemistry.

This approach allows researchers to visualize newly synthesized proteins in real-time within living cells or organisms. The incorporation can be quantified using fluorescence techniques or flow cytometry, providing insights into translation regulation under various physiological conditions .

Physical and Chemical Properties Analysis

O-propargyl-puromycin exhibits several important physical and chemical properties:

  • Appearance: Off-white to slightly grey crystalline solid
  • Solubility: Soluble in DMSO and DMF; stable in aqueous solutions at adjusted pH
  • Purity: Typically ≥95% (HPLC)
  • Storage Conditions: Recommended storage at -20°C
  • Spectroscopic Properties: Maximum absorbance at 275 nm with an extinction coefficient of approximately 20 L mmol1^{-1} cm1^{-1} .

These properties make O-propargyl-puromycin suitable for various applications in biochemical research.

Applications

O-propargyl-puromycin has broad applications in scientific research:

  1. Protein Synthesis Monitoring: It serves as a powerful tool for assessing protein synthesis rates in live cells and organisms without the need for methionine-free media, thus expanding its applicability across different cell types .
  2. Click Chemistry Applications: The ability to label nascent proteins with fluorescent tags or biotin allows researchers to visualize protein synthesis dynamics and purify specific proteins from complex mixtures .
  3. Translational Regulation Studies: By incorporating O-propargyl-puromycin into polypeptides, researchers can investigate how different conditions affect translation efficiency and regulation at the molecular level .
Molecular Mechanisms of OPP-Mediated Translation Inhibition

Ribosome Interaction and Incorporation into Nascent Polypeptides

O-propargyl-puromycin (OPP) is an alkyne-modified analog of puromycin that exploits the ribosomal translation machinery to covalently tag nascent polypeptide chains. Structurally, OPP mimics the 3′-terminal adenosine moiety of aminoacyl-tRNA (aa-tRNA), enabling its accommodation into the ribosomal A-site. Unlike natural aa-tRNAs, however, OPP forms a stable amide bond with the growing peptide chain via its free α-amino group, acting as a non-cleavable acceptor substrate in the peptidyltransferase reaction [1]. This incorporation occurs co-translationally, with OPP competitively outcompeting endogenous aa-tRNAs due to its high ribosomal affinity (Kd ≈ 10–7 M) [5].

The ribosomal exit tunnel plays a critical role in OPP’s activity. Studies reveal that nascent polypeptide sequences within this tunnel influence ribosomal stability and function. Bulky amino acid residues near the tunnel entry site strengthen intersubunit bridging, reducing premature termination events and facilitating efficient OPP incorporation [10]. Furthermore, ribosomal pausing at rare codons enhances OPP incorporation by prolonging A-site accessibility, as demonstrated in in vitro translation systems using firefly luciferase mRNA [1] [2].

Table 1: Key Features of OPP-Ribosome Interactions

PropertyObservationExperimental System
Incorporation Rate2–3 min detection windowHeLa cells, C. elegans [1] [4]
Ribosomal Affinity≈2–3× lower than puromycinReticulocyte lysates [5]
A-site CompetitionEnhanced during ribosomal pausingIn vitro translation [1] [2]
Tunnel DependenceStabilized by bulky N-terminal residuesE. coli ribosome profiling [10]

Termination of Translation Elongation and Proteasome-Mediated Turnover

OPP incorporation irreversibly terminates translation elongation by preventing further peptidyl transfer. The resulting peptidyl-OPP conjugate contains a truncated polypeptide covalently linked to OPP via its C-terminus. These aberrant products are rapidly recognized by cellular quality control systems. Within minutes of formation, peptidyl-OPP conjugates undergo polyubiquitination and are degraded by the 26S proteasome. Inhibiting proteasomal activity with MG132 leads to accumulation of OPP-tagged peptides in cytoplasmic aggregates and nuclear foci [1] [6].

Notably, OPP conjugates exhibit distinct subcellular trafficking. In murine intestinal tissues, OPP-labeled secretory proteins accumulate in Paneth cell vesicles, suggesting endoplasmic reticulum (ER) translocation prior to degradation [5]. In HeLa cells, proteasome inhibition redistributes OPP conjugates to PML-nuclear bodies (PML-NBs), where they colocalize with SUMO-2/3 and ubiquitin. This nuclear sequestration highlights a protective mechanism for isolating potentially toxic peptidyl-OPP products [6].

Table 2: Fate of OPP-Modified Nascent Chains

ProcessConsequenceDetection Method
Proteasomal DegradationClearance within 30–60 minMG132 inhibition + click chemistry [1] [6]
Nuclear SequestrationAccumulation at PML bodiesCo-immunostaining (SUMO/ubiquitin) [6]
ER TranslocationVesicular localization in secretory cellsIntestinal tissue imaging [5]
Half-life<30 min (unstable)Cycloheximide chase assays [1]

Comparative Efficacy with Methionine Analogues (AHA/HPG) in Labeling Dynamics

OPP offers distinct advantages over methionine analogs like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) in studying de novo protein synthesis. Unlike AHA/HPG, which require methionine-free conditions to force incorporation, OPP directly inhibits translation without metabolic starvation. This preserves physiological relevance and avoids stress-induced artifacts [5] [9].

Labeling sensitivity also differs:

  • Temporal Resolution: OPP labels nascent chains within 3–10 min in cultured cells, while AHA/HPG require ≥30 min for detectable signal [5] [9].
  • Organism-Specific Compatibility: OPP effectively labels proteins in whole organisms (e.g., C. elegans, mice), whereas AHA/HPG show poor tissue permeability in vivo [4] [9].
  • Amino Acid Specificity: AHA/HPG incorporate only at methionine positions, skewing proteomic representation. OPP incorporates independently of amino acid sequence, providing unbiased nascent chain tagging [1] [9].

However, OPP’s translation inhibition limits long-term pulse-chase experiments. Dual-pulse strategies combining OPP with stable isotope-labeled amino acids (e.g., SILAC) enable quantitative nascent proteomics while mitigating this constraint [9].

Table 3: OPP vs. Methionine Analogs in Protein Labeling

ParameterOPPAHA/HPG
Incorporation MechanismRibosomal A-site entryMethionine-tRNA synthetase
Metabolic RequirementNoneMethionine-free medium
Labeling Duration3–10 min≥30 min
In Vivo CompatibilityHigh (tissue-specific detection)Limited (poor permeability)
Amino Acid BiasNoneExclusively methionine sites
Effect on ViabilityTerminates translationMinimal impact

Properties

Product Name

O-propargyl-puromycine (OPP)

IUPAC Name

2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide

Molecular Formula

C24H29N7O5

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)

InChI Key

JXBIGWQNNSJLQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O

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